molecular formula C6H8O4 B3003395 Methyl 4-oxotetrahydrofuran-2-carboxylate CAS No. 98136-12-0

Methyl 4-oxotetrahydrofuran-2-carboxylate

Cat. No.: B3003395
CAS No.: 98136-12-0
M. Wt: 144.126
InChI Key: WUHVSNZGUSYYOW-UHFFFAOYSA-N
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Description

Methyl 4-oxotetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of a carboxylate ester and a ketone functional group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxotetrahydrofuran-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran with a suitable oxidizing agent to introduce the ketone functionality, followed by esterification with methanol to form the carboxylate ester . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation and esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield methyl 4-hydroxytetrahydrofuran-2-carboxylate, while nucleophilic substitution can produce various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Methyl 4-oxotetrahydrofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    Methyl tetrahydrofuran-2-carboxylate: Similar in structure but lacks the ketone group, leading to different reactivity and applications.

    Tetrahydrofuran-2-carboxylic acid: The carboxylic acid form of the compound, which can be converted to the ester through esterification.

    4-Hydroxytetrahydrofuran-2-carboxylate: A reduced form of the compound with a hydroxyl group instead of a ketone.

Uniqueness

Methyl 4-oxotetrahydrofuran-2-carboxylate is unique due to the presence of both a ketone and an ester functional group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-oxooxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-6(8)5-2-4(7)3-10-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHVSNZGUSYYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98136-12-0
Record name methyl 4-oxooxolane-2-carboxylate
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